molecular formula C16H22N2O3S B5879881 N-(2,2-dimethylpropyl)-4,6-dimethyl-2-oxo-1,2-dihydroquinoline-7-sulfonamide

N-(2,2-dimethylpropyl)-4,6-dimethyl-2-oxo-1,2-dihydroquinoline-7-sulfonamide

Cat. No.: B5879881
M. Wt: 322.4 g/mol
InChI Key: JMMQZHBUCAGZNQ-UHFFFAOYSA-N
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Description

N-(2,2-dimethylpropyl)-4,6-dimethyl-2-oxo-1,2-dihydroquinoline-7-sulfonamide: is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities, and a sulfonamide group, which is often associated with antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethylpropyl)-4,6-dimethyl-2-oxo-1,2-dihydroquinoline-7-sulfonamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Alkylation: The final step involves the alkylation of the sulfonamide with 2,2-dimethylpropyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction of the quinoline core can yield dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-4,6-dimethyl-2-oxo-1,2-dihydroquinoline-7-sulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target bacterial enzymes, disrupting their function and leading to antibacterial effects.

    Pathways Involved: It may interfere with the synthesis of bacterial cell walls or proteins, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-dimethylpropyl)-4,6-dimethyl-2-oxo-1,2-dihydroquinoline-7-sulfonamide: can be compared with other quinoline derivatives and sulfonamides, such as:

Uniqueness

    This compound: is unique due to the combination of the quinoline core and sulfonamide group, which may confer both antibacterial and antifungal properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(2,2-dimethylpropyl)-4,6-dimethyl-2-oxo-1H-quinoline-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-10-7-15(19)18-13-8-14(11(2)6-12(10)13)22(20,21)17-9-16(3,4)5/h6-8,17H,9H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMQZHBUCAGZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)NCC(C)(C)C)NC(=O)C=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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